REACTION_SMILES
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[I:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12.[O:21]1[CH2:22][CH2:23][O:24][CH2:25][CH2:26]1.[OH:12][c:13]1[cH:14][c:15]([CH:16]=[O:17])[cH:18][cH:19][cH:20]1>>[c:2]1([O:12][c:13]2[cH:14][c:15]([CH:16]=[O:17])[cH:18][cH:19][cH:20]2)[cH:3][cH:4][cH:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Ic1cccc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc(O)c1
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Name
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Type
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product
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Smiles
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O=Cc1cccc(Oc2cccc3ccccc23)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |